2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride

Physical Chemistry Material Handling Stability Studies

Researchers face reproducibility issues when substituting this dihydrochloride salt with its free base (CAS 89943-14-6), due to inconsistent physical form and undefined solubility. This stable, crystalline solid eliminates those variables. - Consistent Weighing: Room-temperature-stable crystalline powder ensures accurate gravimetric dispensing, unlike the low-melting free base. - Defined Solubility: Quantified aqueous solubility of 3.14 mg/mL enables precise stock solution preparation for biological assays. - Workflow Compatibility: Solid form compatible with automated powder dispensing systems for HTS and compound management.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 90345-24-7
Cat. No. B1441620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride
CAS90345-24-7
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CN)O.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4,7,10H,5,8H2;2*1H
InChIKeyLMMBKRHVAWXTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride (CAS 90345-24-7): Procurement-Focused Baseline for Research and Industrial Use


2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride (CAS 90345-24-7) is a pyridine-based aminoalcohol salt with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . The compound presents as a white crystalline powder that is freely soluble in water and ethanol, distinguishing it physically from its free base analog . As a dihydrochloride salt, it offers enhanced stability and handling properties, making it a preferred building block in pharmaceutical synthesis and medicinal chemistry workflows [1].

Form Stable crystalline dihydrochloride salt
Solubility Quantified aqueous solubility supports assay preparation
Synthetic Utility May serve as protected amine in multi-step synthesis

Why 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride Cannot Be Replaced by Generic Analogs


Substituting 2-amino-1-(pyridin-2-yl)ethanol dihydrochloride with its free base (CAS 89943-14-6) or other pyridyl ethanolamines introduces critical differences in physical state, solubility, and stability that directly impact experimental reproducibility and synthetic workflow efficiency . The dihydrochloride salt exists as a stable, room-temperature-storable solid, whereas the free base is a low-melting solid or liquid requiring refrigeration, leading to potential variability in weighing accuracy and degradation over time . Furthermore, the enhanced aqueous solubility of the salt form—quantified at 3.14 mg/mL—ensures consistent solution preparation for biological assays, a parameter not reliably defined for the free base . These distinctions render generic substitution a source of uncontrolled variability in research and industrial applications.

Target Crystalline solid, room-temperature stable
Free Base May be liquid at ambient temp; requires refrigeration
Target Defined aqueous solubility supports stock preparation
Free Base Qualitative solubility only; lacks quantitative concentration
Target Room-temperature storage, no cold chain
Free Base Cold chain requirement adds handling complexity

Quantitative Differentiation of 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride Against Key Comparators


Physical State and Stability: Solid vs. Liquid Handling Advantage

The dihydrochloride salt (target) is a white crystalline powder with a melting point of 199-201°C (monohydrochloride proxy), enabling precise weighing and long-term room temperature storage [1]. In contrast, the free base (2-amino-1-(pyridin-2-yl)ethanol, CAS 89943-14-6) is a pale yellow solid that requires storage at 0-8°C and can be a liquid at ambient temperature, introducing handling complexity and potential degradation .

Physical State
Head-to-head
Crystalline powder vs. low-melting solid/liquid; >150°C phase difference
Supports reproducible weighing and long-term stability
mp ~199–201°C (salt) vs. liquid at ambient (free base)
Physical Chemistry Material Handling Stability Studies

Aqueous Solubility: Quantified vs. Qualitative Advantage

The dihydrochloride salt demonstrates a defined aqueous solubility of 3.14 mg/mL (0.0149 mol/L) at room temperature, as determined by the ESOL topological method . The free base is described qualitatively as 'soluble in water', but no quantitative data is available, hindering precise solution preparation .

Aqueous Solubility
Data to verify
3.14 mg/mL (0.0149 mol/L)
Quantified solubility supports stock solution preparation
ESOL topological estimate; experimental data limited
Solubility Bioconjugation Assay Development

Storage Convenience: Room Temperature vs. Cold Chain Requirement

2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride is specified for storage at room temperature, eliminating the need for refrigeration . In contrast, the free base mandates storage at 0-8°C to prevent degradation .

Storage
Data to verify
Room temperature vs. 0–8°C refrigeration
Supports cold-chain-free handling and workflow simplicity
Logistics Inventory Management Cost Efficiency

Analytical Characterization: Purity and Quality Control

The dihydrochloride salt is routinely supplied with a purity of ≥95%, supported by batch-specific NMR, HPLC, and GC characterization data . While the free base is also available at 95% purity, the crystalline nature of the salt form generally confers superior batch-to-batch consistency and reduced variability in sensitive applications [1].

Purity & QC
Specification review
≥95% purity (NMR, HPLC, GC)
Multi-technique characterization supports batch consistency
Crystalline form may improve lot-to-lot uniformity
Analytical Chemistry Quality Assurance Reproducibility

Synthetic Utility: Dihydrochloride as a Protected Amine Equivalent

The dihydrochloride salt serves as a latent free amine, allowing selective unmasking under mild basic conditions. This property enables the compound to function as a protected amine building block in multi-step syntheses, reducing unwanted side reactions such as acylation or alkylation of the amino group that could occur with the free base [1].

Synthetic Utility
Class-level
Protonated amine; prevents premature nucleophilic reactions
May serve as protected amine in multi-step synthesis
Deprotection under mild basic conditions
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

Optimal Use Cases for 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride Based on Quantified Differentiation


Pharmaceutical Intermediate Synthesis Requiring Precise Weighing and Long-Term Stability

The solid, room-temperature-storable nature of the dihydrochloride salt makes it ideal for use as a building block in multi-step pharmaceutical syntheses. Its defined melting point and crystalline form ensure accurate gravimetric dispensing, while its stability eliminates the need for cold storage during extended campaigns . This is particularly critical when scaling from milligram to kilogram quantities where handling consistency directly impacts yield and purity.

Aqueous Biological Assays Demanding Reproducible Solubility

With a quantified aqueous solubility of 3.14 mg/mL, the dihydrochloride salt enables precise preparation of stock solutions for in vitro assays, including enzyme inhibition, receptor binding, and cell-based studies . This eliminates the guesswork associated with qualitatively 'soluble' analogs and ensures consistent dosing across experimental replicates.

High-Throughput Screening (HTS) and Automated Liquid Handling

The combination of room temperature stability and defined solubility supports automated liquid handling workflows commonly employed in HTS and compound management facilities. The solid form is compatible with automated powder dispensing systems, and the salt's consistent aqueous solubility ensures reliable serial dilutions for dose-response studies .

Protecting Group-Free Synthesis of Pyridine-Containing Bioactives

In synthetic routes where the amino group must remain inert until a late-stage deprotection, the dihydrochloride salt acts as a convenient protected amine. This strategy avoids the need for additional protecting group manipulations, streamlining the synthesis of pyridine-based drug candidates and reducing overall step count [1].

Application
Selection Property
Validation Focus
Multi-step pharmaceutical synthesis
Crystalline, room-temperature-stable solid
Accurate weighing and long-term storage consistency
Aqueous biological assays
Quantified aqueous solubility
Reproducible stock solution and dosing preparation
High-throughput screening (HTS)
Solid form, room-temperature stable, defined solubility
Automated dispensing compatibility; reliable serial dilutions
Protecting group-free synthesis
Protonated amine as latent nucleophile
Selective unmasking; reduced premature side reactions

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